molecular formula C10H15BrMgS B6360466 5-Hexyl-2-thienylmagnesium bromide, 0.5 M in THF CAS No. 655246-81-4

5-Hexyl-2-thienylmagnesium bromide, 0.5 M in THF

Cat. No. B6360466
CAS RN: 655246-81-4
M. Wt: 271.50 g/mol
InChI Key: CWXSRBOBOKRJCE-UHFFFAOYSA-M
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Description

5-Hexyl-2-thienylmagnesium bromide, 0.5 M in THF, is a reagent used in organic synthesis and is a key component in the synthesis of various compounds. It is a highly reactive organometallic compound, composed of magnesium, bromide, and a hexyl-thienyl group. This compound is used in a variety of laboratory experiments, including the synthesis of organic molecules and the study of reaction mechanisms.

Scientific Research Applications

5-Hexyl-2-thienylmagnesium bromide, 0.5 M in THF, is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is highly reactive and can be used to synthesize a wide variety of compounds. It is also used in the study of reaction mechanisms, as it can be used to study the factors that influence the rate of a reaction. Additionally, it is used in the synthesis of peptides, which are important in the study of biochemistry.

Mechanism of Action

The mechanism of action of 5-Hexyl-2-thienylmagnesium bromide, 0.5 M in THF, is based on its ability to act as a nucleophilic reagent. The reaction occurs when the nucleophilic reagent attacks the electrophilic species, resulting in the formation of a new bond. This reaction is highly exothermic, which is why it is used in a variety of laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Hexyl-2-thienylmagnesium bromide, 0.5 M in THF, are not well understood. It is known to be highly reactive, and therefore it is possible that it could have an effect on biological systems. However, more research is needed to understand the potential biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Hexyl-2-thienylmagnesium bromide, 0.5 M in THF, in laboratory experiments include its high reactivity, its ability to be used in a variety of reactions, and its low cost. The main limitation of this compound is its potential to cause damage to biological systems, as it is highly reactive. Therefore, it should be used with caution in laboratory experiments.

Future Directions

There are a number of potential future directions for 5-Hexyl-2-thienylmagnesium bromide, 0.5 M in THF. These include further research into its biochemical and physiological effects, the development of new synthetic methods using this reagent, and the exploration of new applications for this compound. Additionally, further research into the mechanism of action of this compound could lead to the development of novel reaction pathways and the synthesis of new compounds.

Synthesis Methods

5-Hexyl-2-thienylmagnesium bromide, 0.5 M in THF, is synthesized by a two-step process. The first step involves the reaction of hexyl bromide with magnesium in THF to form 5-hexyl-2-thienylmagnesium bromide, 0.5 M in THF. The second step involves the addition of bromide to the reaction mixture, which is then heated to complete the reaction. The product is then filtered and the THF is removed by distillation.

properties

IUPAC Name

magnesium;5-hexyl-2H-thiophen-2-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15S.BrH.Mg/c1-2-3-4-5-7-10-8-6-9-11-10;;/h6,8H,2-5,7H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXSRBOBOKRJCE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=[C-]S1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrMgS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hexyl-2-thienylmagnesium bromide

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